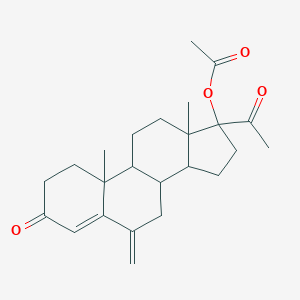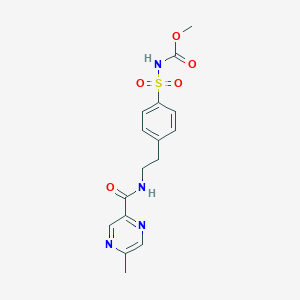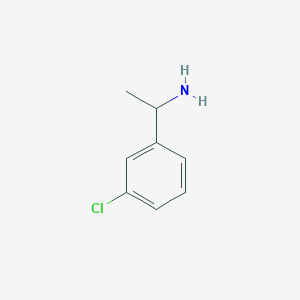
Ezetimibe Diacid Impurity
Vue d'ensemble
Description
Ezetimibe Diacid Impurity is an impurity of Ezetimibe . Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L1) protein, a cholesterol transporter located in the apical membrane of enterocytes . The molecular formula of Ezetimibe Diacid Impurity is C25H24FNO5 .
Synthesis Analysis
The synthesis and characterization of three impurities of ezetimibe have been described, which are also positional isomers and/or related substances of ezetimibe . These include o-Fluoro benzene isomer, m-Fluoro aniline analog, and des-fluoro aniline analogs of ezetimibe .Molecular Structure Analysis
The molecular structure of Ezetimibe Diacid Impurity is characterized by a molecular weight of 437.5 g/mol . The InChIKey is WLAMIMDXLOJKMS-ISKFKSNPSA-N .Chemical Reactions Analysis
During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% in reverse phase gradient high performance liquid chromatography (HPLC) method .Physical And Chemical Properties Analysis
Ezetimibe Diacid Impurity has a molecular weight of 437.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 11 .Applications De Recherche Scientifique
Pharmaceutical Analysis and Quality Control
Ezetimibe Diacid Impurity plays a crucial role in the development and validation of analytical methods for pharmaceuticals. Techniques like UPLC–MS/MS are used to characterize impurities and degradation products of Ezetimibe, ensuring the quality and safety of the drug .
Stability Studies
Understanding the stability of Ezetimibe under various conditions is essential for drug formulation. Research involving Ezetimibe Diacid Impurity helps in identifying conditions that may lead to instability, thus informing appropriate measures during the drug’s development .
Drug Efficacy Enhancement
Impurities can significantly affect the efficacy of drugs. By studying Ezetimibe Diacid Impurity, researchers can modify the synthesis process to minimize impurities, thereby enhancing the drug’s therapeutic effectiveness .
Toxicology and Safety Assessment
The presence of impurities can lead to adverse effects. Toxicological studies of Ezetimibe Diacid Impurity are vital for assessing the safety profile of the drug and determining acceptable impurity levels .
Regulatory Compliance
Regulatory agencies require a thorough impurity profile for drug approval. Detailed characterization of Ezetimibe Diacid Impurity is necessary to meet these regulatory standards and obtain market authorization .
Drug-Drug Interaction Studies
Ezetimibe is often used in combination with other drugs. Research on Ezetimibe Diacid Impurity helps in understanding potential interactions with other pharmaceutical compounds, ensuring safe and effective combination therapies .
Formulation Development
The impurity profile influences the formulation strategy of a drug. Knowledge about Ezetimibe Diacid Impurity assists in the development of stable and effective pharmaceutical formulations .
Environmental Impact Assessment
The manufacturing and disposal of pharmaceuticals can have environmental implications. Studying impurities like Ezetimibe Diacid Impurity helps in assessing the environmental impact and developing eco-friendly manufacturing processes .
Mécanisme D'action
Target of Action
Ezetimibe Diacid Impurity is a derivative of Ezetimibe , a cholesterol-lowering drug. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .
Mode of Action
Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The major metabolic pathway for ezetimibe consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process results in the inhibition of intestinal cholesterol and phytosterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver .
Result of Action
The result of ezetimibe’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This leads to a decrease in the risk of cardiovascular diseases.
Action Environment
The environment can influence the action of Ezetimibe Diacid Impurity. For instance, the presence of food, antacids, cimetidine, or statins had no significant effect on ezetimibe bioavailability . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the timing of medication and coadministration with other drugs can affect the efficacy and stability of Ezetimibe Diacid Impurity.
Safety and Hazards
Orientations Futures
There is a need for strict quality control of its impurities . Specific chiral methods for the evaluation of its chiral impurities are also needed for Ezetimibe . The main advantages and disadvantages of the compiled analytical methods were presented, as well as the limits of detection and quantitation .
Propriétés
IUPAC Name |
(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMIMDXLOJKMS-ISKFKSNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647719 | |
| Record name | (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ezetimibe Diacid Impurity | |
CAS RN |
1013025-04-1 | |
| Record name | (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)

